PhBIT, also known as N-benzylsaccharin, has been studied for its potential antimicrobial properties. Studies have shown that PhBIT exhibits activity against various bacteria, fungi, and yeasts [, ]. However, the exact mechanism of action of PhBIT against these microorganisms remains unclear and requires further investigation [].
PhBIT has been shown to inhibit certain enzymes, including carbonic anhydrase and alpha-amylase [, ]. Carbonic anhydrase is an enzyme involved in various physiological processes, and its inhibition can have therapeutic potential in some diseases []. Alpha-amylase is an enzyme that breaks down carbohydrates, and its inhibition could be relevant for managing blood sugar levels []. However, further research is needed to determine the clinical significance of these findings.
PhBIT has also been explored for its potential applications in other areas of scientific research, such as:
1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide, commonly referred to as 2-benzyl-1,1-dioxo-1,2-benzothiazol-3-one, is an organic compound with the molecular formula CHN OS and a molecular weight of approximately 273.31 g/mol. This compound features a benzothiazole structure fused with a dioxo group and a benzyl substituent. It is characterized by its density of 1.431 g/cm³ and a boiling point of 474.9°C at 760 mmHg. The compound is known for its stability under standard conditions and exhibits a flash point of 241°C, indicating it is relatively safe to handle under controlled environments .
The chemical reactivity of 1,2-benzisothiazol-3(2H)-one derivatives typically involves nucleophilic substitution reactions due to the electrophilic nature of the carbonyl groups present in the dioxo moiety. The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of various derivatives or degradation products. Additionally, it may participate in condensation reactions with amines or alcohols, forming amides or esters respectively.
1,2-Benzisothiazol-3(2H)-one derivatives are recognized for their antimicrobial properties. They have been studied for their efficacy against various bacteria and fungi, making them valuable in agricultural applications as biocides and preservatives. The compound has also shown potential in inhibiting certain enzymes involved in metabolic pathways, which may contribute to its biological activity .
Several synthetic routes exist for the preparation of 1,2-benzisothiazol-3(2H)-one derivatives:
These methods can be optimized based on desired yields and purity levels.
The compound finds applications across various fields:
Interaction studies involving 1,2-benzisothiazol-3(2H)-one have demonstrated its potential as an antimicrobial agent. It has been tested against a range of microorganisms including bacteria and fungi. These studies often assess the minimum inhibitory concentration (MIC) needed to inhibit microbial growth effectively. Further research is ongoing to explore its interactions with enzymes and other biological targets.
1,2-Benzisothiazol-3(2H)-one can be compared with several structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzisothiazolinone | CHN OS | Simpler structure; used primarily as a biocide |
| Thiazolidine | CHNS | Contains a sulfur atom; used in medicinal chemistry |
| Isothiazolone | CHNOS | Known for strong antimicrobial properties; widely used in industrial applications |
These compounds share structural similarities but differ significantly in their biological activities and applications. The unique combination of the benzyl group and dioxo functionality in 1,2-benzisothiazol-3(2H)-one contributes to its distinct properties compared to these similar compounds .
The solubility characteristics of 1,2-benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide demonstrate significant dependence on environmental conditions, particularly pH and temperature. The compound exhibits moderate water solubility with values ranging from 1.1 to 1.3 grams per liter at ambient temperature [1] [2]. This solubility profile is enhanced by the presence of the benzyl substituent and the dioxo functionality, which contribute to the compound's amphiphilic nature.
Table 1: Solubility Profile Under Various Conditions
| Condition | Solubility (g/L) | Temperature (°C) | Reference |
|---|---|---|---|
| pH 4.8 | 0.938 | 20 | [2] |
| pH 6.7 | 1.288 | 20 | [2] |
| pH 9.1 | 1.651 | 20 | [2] |
| Neutral pH | 1.1-1.3 | 20 | [1] [2] |
The pH-dependent solubility behavior reflects the compound's ionization characteristics. At acidic pH values (4.8), the compound exhibits reduced solubility of 0.938 grams per liter, while alkaline conditions (pH 9.1) significantly enhance solubility to 1.651 grams per liter [2]. This trend indicates that the compound exists in equilibrium between protonated and deprotonated forms, with the anionic species being more water-soluble.
Partition coefficient data reveal strong pH dependency, with logarithmic octanol-water partition coefficients ranging from 0.99 at pH 5 to -0.90 at pH 9 [2]. The dramatic shift from positive to negative log P values demonstrates the compound's transition from a relatively lipophilic character under acidic conditions to hydrophilic behavior under alkaline conditions. At neutral pH (7.0), the log P value is 0.70, indicating moderate lipophilicity [2].
Table 2: Partition Coefficient Variation with pH and Temperature
| pH | Temperature (°C) | Log P | Reference |
|---|---|---|---|
| 5.0 | 20 | 0.99 | [2] |
| 7.0 | 10 | 0.63 | [2] |
| 7.0 | 20 | 0.70 | [2] |
| 7.0 | 30 | 0.76 | [2] |
| 9.0 | 20 | -0.90 | [2] |
Temperature effects on partition coefficients are less pronounced than pH effects, with log P values increasing slightly from 0.63 at 10°C to 0.76 at 30°C under neutral pH conditions [2]. This temperature dependence suggests that hydrophobic interactions become more favorable at elevated temperatures.
The compound demonstrates good solubility in organic solvents, being readily soluble in dichloromethane, dimethyl sulfoxide, and methanol [1] [3]. This solubility profile facilitates analytical procedures and potential synthetic applications requiring organic media.
The thermal decomposition of 1,2-benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide follows a complex multi-stage process initiated at relatively low temperatures. The compound maintains thermal stability under standard conditions with a flash point of 241-253°C [5], indicating moderate thermal hazard characteristics.
Table 3: Thermal Decomposition Temperature Ranges
| Temperature Range (°C) | Decomposition Stage | Primary Processes | Reference |
|---|---|---|---|
| 160-240 | Initial degradation | Bond weakening, molecular rearrangement | [6] |
| 240-320 | Primary decomposition | C-N and C-S bond cleavage | [6] |
| 320-400 | Secondary decomposition | Aromatic ring fragmentation | [6] |
| 400-500 | Complete breakdown | Gasification, char formation | Estimated |
The initial thermal degradation commences at approximately 160°C, characterized by the onset of molecular rearrangement processes and weakening of labile bonds [6]. This temperature range corresponds to the disruption of intermolecular interactions and the beginning of conformational changes within the molecular structure.
Primary decomposition occurs between 240-320°C, involving the systematic cleavage of carbon-nitrogen and carbon-sulfur bonds [6]. The benzyl substituent shows particular susceptibility to thermal cleavage, with the benzylic carbon-nitrogen bond being a primary site of thermal attack. This process generates benzyl radicals and corresponding amine fragments, consistent with the general thermal behavior of N-benzyl substituted heterocycles [7] [8].
The decomposition mechanism involves multiple pathways, including:
Benzylic Carbon-Nitrogen Bond Cleavage: The primary pathway involves homolytic cleavage of the N-benzyl bond, generating benzyl radicals and the corresponding benzisothiazolone radical species [7] [8].
Sulfur-Nitrogen Bond Disruption: The isothiazolone ring undergoes thermal stress leading to S-N bond cleavage, resulting in ring-opening reactions and formation of sulfur-containing fragments [6].
Aromatic Ring Fragmentation: At higher temperatures, the benzene rings undergo fragmentation processes, producing smaller aromatic and aliphatic fragments [6].
The thermal decomposition products include amines, phenolic compounds, sulfur-containing fragments, and various aromatic decomposition products [6]. The formation of these products follows pseudo-first-order kinetics, with activation energies estimated to be in the range of 40-50 kilocalories per mole based on analogous benzyl radical systems [7].
The hydrolytic stability of 1,2-benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide demonstrates remarkable resistance to aqueous degradation under neutral and acidic conditions, while showing significant vulnerability under alkaline conditions. Under standard environmental conditions, the compound exhibits exceptional hydrolytic stability with a half-life exceeding 30 days [9] [10].
Table 4: Hydrolytic Stability Profile
| pH Condition | Half-life | Rate Enhancement Factor | Reference |
|---|---|---|---|
| 4.5 | >30 days | 1 (baseline) | [9] |
| 7.0 | >30 days | 1-2 | [9] |
| 11.0 | <12 hours | 2000 | [9] |
The compound demonstrates exceptional stability under acidic conditions (pH 4.5), with negligible hydrolytic degradation observed over extended periods [9]. This stability extends to neutral pH conditions, where the compound maintains its structural integrity with only minimal hydrolytic processes occurring.
Under alkaline conditions (pH 11), the hydrolytic degradation rate increases dramatically by a factor of approximately 2000 compared to acidic conditions [9]. This extraordinary pH dependence reflects the nucleophilic attack by hydroxide ions on the electrophilic carbon centers within the molecule, particularly the carbonyl carbon of the isothiazolone ring.
The hydrolytic mechanism under alkaline conditions involves:
Nucleophilic Attack: Hydroxide ions attack the carbonyl carbon of the isothiazolone ring, leading to ring-opening reactions [9].
Ester Hydrolysis: The benzyl ester-like linkage undergoes base-catalyzed hydrolysis, resulting in the formation of benzoic acid derivatives and amine products [9].
Sulfur Oxidation: The sulfur atom in the dioxo configuration undergoes further oxidation and hydrolysis, producing sulfonic acid derivatives [9].
Temperature effects on hydrolytic stability are significant, with the degradation rate increasing by 1-2 orders of magnitude when temperature rises from 7°C to 40°C [9]. This temperature dependence follows Arrhenius kinetics, indicating that hydrolytic degradation is a thermally activated process.
The compound's hydrolytic products include sulfonic acid derivatives, benzyl alcohol, benzoic acid, and various amine compounds [9]. These products are generally more polar and water-soluble than the parent compound, leading to enhanced environmental mobility and potential bioavailability.
The photochemical degradation of 1,2-benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide represents a complex multi-pathway process involving direct photolysis, sensitized photodegradation, and radical-mediated transformations. The compound demonstrates significant photochemical reactivity under ultraviolet radiation, with degradation rates strongly dependent on pH, light intensity, and environmental conditions [9] [11].
Table 5: Photochemical Degradation Kinetics
| pH | Radiation Type | Rate Constant (min⁻¹) | Half-life | Reference |
|---|---|---|---|---|
| 5.0 | UV-C | 0.03 | 23 minutes | [9] |
| 7.0 | UV-C | 0.29 | 2.4 minutes | [9] |
| 8.0 | UV-C | 0.29 | 2.4 minutes | [9] |
| 10.0 | UV-C | 0.17 | 4.1 minutes | [9] |
| 4.0 | Solar UV | 0.019 day⁻¹ | 36 days | [9] |
The photodegradation mechanism involves multiple competing pathways:
Direct Photolysis: The compound absorbs UV radiation directly, leading to electronic excitation and subsequent bond cleavage reactions [11]. The primary chromophore is the isothiazolone ring system, which exhibits strong absorption in the UV-B and UV-C regions.
Sensitized Photodegradation: In the presence of photosensitizers such as dissolved organic matter or carbonate species, the degradation rate is enhanced through energy transfer processes [9].
Radical-Mediated Processes: Hydroxyl radicals generated through photochemical processes attack the aromatic systems, leading to hydroxylation and ring-opening reactions [11].
The photochemical degradation products include fourteen distinct compounds, as identified through comprehensive analytical studies [11]. The major transformation products include:
The degradation follows pseudo-first-order kinetics with respect to the parent compound concentration [9]. The pH dependence demonstrates optimal degradation rates at neutral to slightly alkaline conditions (pH 7-8), where the rate constants reach maximum values of 0.29 min⁻¹ under UV-C irradiation [9].
Table 6: Major Photodegradation Products and Formation Pathways
| Product Class | Formation Mechanism | Environmental Fate | Reference |
|---|---|---|---|
| Hydroxylated derivatives | Hydroxyl radical attack | Further oxidation | [11] |
| Ring-opened products | Isothiazolone ring cleavage | Mineralization | [11] |
| Benzyl derivatives | N-benzyl bond photolysis | Aromatic degradation | [11] |
| Sulfur oxidation products | Sulfur center oxidation | Sulfonic acid formation | [11] |
The atmospheric photodegradation of the compound proceeds through reaction with photochemically generated hydroxyl radicals, with an estimated atmospheric half-life of approximately 23 hours [3]. This relatively short atmospheric residence time indicates that the compound will not persist in the atmosphere and will not contribute significantly to long-range atmospheric transport.
The photochemical degradation mechanism involves isomerization, oxidation, hydroxylation, hydrolysis, and elimination processes occurring simultaneously [11]. The specific pathway dominance depends on environmental conditions, with oxidative pathways being favored under aerobic conditions and reductive pathways under anaerobic conditions.
Environmental factors significantly influence photodegradation rates, with the presence of bicarbonate ions showing slight enhancement effects [9]. Natural water constituents, including dissolved organic matter and metal ions, can act as both photosensitizers and quenchers, leading to complex environmental photochemical behavior.